molecular formula C11H6O2S2 B428735 Thieno[3,2-b][1]benzothiophene-2-carboxylic acid CAS No. 30126-05-7

Thieno[3,2-b][1]benzothiophene-2-carboxylic acid

Cat. No.: B428735
CAS No.: 30126-05-7
M. Wt: 234.3g/mol
InChI Key: HJMXTNQVXZTBHZ-UHFFFAOYSA-N
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Description

Thieno3,2-bbenzothiophene-2-carboxylic acid is a heterocyclic compound that features a fused ring system combining thiophene and benzene rings with a carboxylic acid functional group.

Mechanism of Action

Target of Action

Thieno3,2-bbenzothiophene-2-carboxylic acid (TBT) is primarily used in the field of organic electronics, specifically as a sensitizer in dye-sensitized solar cells (DSSCs) . The primary targets of TBT are the components of the DSSC, where it plays a crucial role in the absorption and transfer of light energy .

Mode of Action

In DSSCs, TBT acts as a π-bridge, connecting the donor and acceptor units . The combination of a dihexyloxyphenyl-substituted biphenylamine donor and the TBT π-bridge plays multifunctional roles, enhancing the ability of the π-bridge and donor, slowing charge recombination, and preventing dye aggregation in the D–π–A sensitizer .

Biochemical Pathways

The introduction of thiophene π-spacers significantly improves the photovoltaic performance, particularly in terms of the photocurrent and open-circuit voltage .

Pharmacokinetics

For instance, its absorption and distribution correspond to the absorption of light and transfer of energy within the DSSC .

Result of Action

The result of TBT’s action in a DSSC is the efficient conversion of light energy into electrical energy. Specifically, a DSSC based on TBT demonstrated a high power conversion efficiency of 9.69%, a photocurrent of 16.16 mA cm−2, an open-circuit voltage of 830 mV, and a fill factor of 0.72 .

Action Environment

The performance of TBT in a DSSC can be influenced by various environmental factors. For instance, the thermal stability of the compound is crucial for its function in DSSCs . Furthermore, the specific design of the DSSC, including the choice of other components and their arrangement, can also impact the efficacy and stability of TBT .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno3,2-bbenzothiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . Another approach involves the use of palladium-catalyzed Stille or Suzuki coupling reactions to form the desired thiophene derivatives .

Industrial Production Methods: Industrial production of thieno3,2-bbenzothiophene-2-carboxylic acid may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Thieno3,2-bbenzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene or benzene rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using bromine or chlorine, while nitration can be performed using a mixture of nitric acid and sulfuric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Thieno3,2-bbenzothiophene-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Thieno[3,2-b]thiophene: Another fused thiophene derivative with similar electronic properties.

    Benzo[b]thiophene-2-carboxylic acid: A structurally related compound with a benzothiophene core.

  • 2,3-Dimethylthieno 3,2-bbenzothiophene: A derivative with methyl substituents that influence its chemical behavior .

Uniqueness: Thieno3,2-bbenzothiophene-2-carboxylic acid stands out due to its specific combination of a fused thiophene-benzene ring system and a carboxylic acid functional group. This unique structure imparts distinct electronic and chemical properties, making it valuable for various applications in organic electronics and pharmaceuticals .

Properties

IUPAC Name

thieno[3,2-b][1]benzothiole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6O2S2/c12-11(13)9-5-8-10(15-9)6-3-1-2-4-7(6)14-8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMXTNQVXZTBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=C(S3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20952719
Record name Thieno[3,2-b][1]benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30376-45-5
Record name Thieno[3,2-b][1]benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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